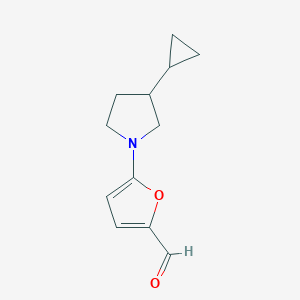
5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H15NO2 It is a furan derivative, characterized by a furan ring substituted with a cyclopropylpyrrolidinyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Cyclopropylpyrrolidinyl Group: This step involves the reaction of a suitable furan derivative with a cyclopropylpyrrolidine precursor under appropriate conditions, such as using a base or a catalyst to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group in 5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: 5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
科学的研究の応用
5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and as a precursor for the production of various functional materials.
作用機序
The mechanism of action of 5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the cyclopropylpyrrolidinyl group contribute to its binding affinity and specificity, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.
5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-nitrile: Similar structure but with a nitrile group instead of an aldehyde.
Uniqueness
5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde is unique due to the presence of both the cyclopropylpyrrolidinyl group and the aldehyde functional group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications and the development of new materials and pharmaceuticals.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
5-(3-cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H15NO2/c14-8-11-3-4-12(15-11)13-6-5-10(7-13)9-1-2-9/h3-4,8-10H,1-2,5-7H2 |
InChIキー |
QGBGDCWOLZYKAW-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2CCN(C2)C3=CC=C(O3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


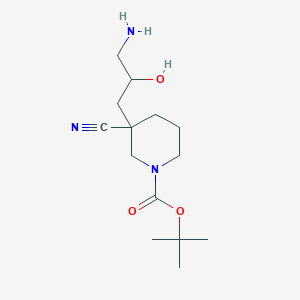
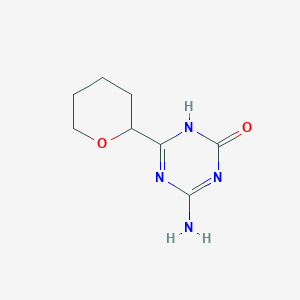
![2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B13169420.png)
![Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13169425.png)
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal](/img/structure/B13169430.png)
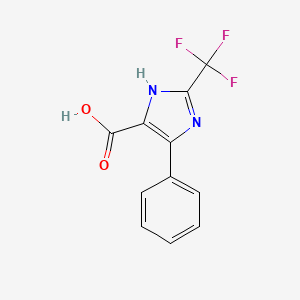
![5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde](/img/structure/B13169453.png)
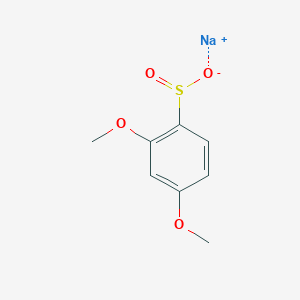
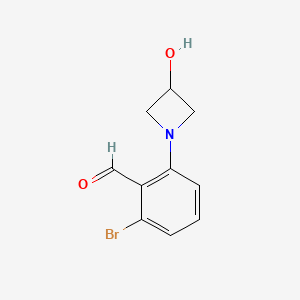
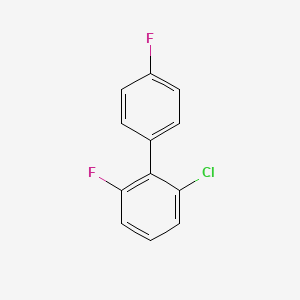
![2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde](/img/structure/B13169482.png)


![N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13169489.png)
